molecular formula C19H19N3O3 B2862120 2-(3-METHOXYPHENYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE CAS No. 1448029-67-1

2-(3-METHOXYPHENYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE

Cat. No.: B2862120
CAS No.: 1448029-67-1
M. Wt: 337.379
InChI Key: KWWZIYKJIOZHJB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a methyl-substituted phenyl group and a 3-methoxyphenyl acetamide moiety. For instance, analogous compounds with 1,2,4-oxadiazole cores are synthesized via condensation reactions involving substituted phenylacetimidamides and benzoxazine intermediates under mild conditions (e.g., room temperature, Cs₂CO₃ catalysis in DMF) . Characterization typically employs ¹H NMR, IR, and mass spectrometry, confirming structural integrity .

The 3-methoxyphenyl group may influence electronic and steric properties, while the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, common in medicinal chemistry scaffolds .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-20-19(25-22-13)12-15-7-3-4-9-17(15)21-18(23)11-14-6-5-8-16(10-14)24-2/h3-10H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZIYKJIOZHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives

The target compound’s 1,2,4-oxadiazole core distinguishes it from triazole-containing analogs (e.g., 2-{[4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide) :

Feature Target Compound (Oxadiazole) Triazole Analogs (e.g., –6)
Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole
Electron Density Lower due to oxygen atom Higher due to nitrogen-rich structure
Hydrogen Bonding Weak acceptor (O, N) Stronger acceptor (multiple N sites)
Metabolic Stability High (resistant to hydrolysis) Moderate (prone to enzymatic oxidation)

Triazole derivatives often exhibit enhanced solubility and broader biological interactions due to nitrogen-rich cores , whereas oxadiazoles offer superior stability for prolonged activity .

Substituent Effects

Methoxyphenyl Positional Isomerism

The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogs (e.g., N-(4-methoxyphenyl)acetamides in ). Positional isomerism impacts pharmacokinetics:

  • 3-Methoxy : May reduce steric hindrance, enhancing binding to planar targets (e.g., enzyme active sites).

Methyl vs. Bulky Substituents

The 3-methyl group on the oxadiazole ring minimizes steric bulk compared to allyl or ethyl substituents in triazole analogs (e.g., 4-allyl-5-phenyl-1,2,4-triazole in ). Smaller substituents improve membrane permeability but may reduce target specificity .

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